
N-Boc-m-phenylenediamine
Overview
Description
N-Boc-m-phenylenediamine (CAS 68621-88-5) is a protected derivative of m-phenylenediamine, featuring a tert-butoxycarbonyl (Boc) group on one amine moiety. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . Key properties include:
- Physical State: White to brown crystalline powder .
- Melting Point: 109–110°C (in dichloromethane) .
- Boiling Point: 295.1°C (predicted) .
- Density: ~1.2 g/cm³ .
- Solubility: Slightly soluble in methanol, low water solubility .
- Storage: Requires inert atmosphere (e.g., nitrogen) to prevent decomposition .
The Boc group serves as a temporary protecting group in organic synthesis, enabling selective reactions at the unprotected amine. This compound is widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthesis of m-Phenylenediamine: Precursor to N-Boc Derivatives
Catalytic Hydrogenation of m-Dinitrobenzene
The reduction of m-dinitrobenzene to m-phenylenediamine is a foundational step. Patent CN101323579B details a high-efficiency method using bimetallic Pd-Ru catalysts:
-
Catalyst Preparation : A 6% Pd and 4% Ru catalyst is synthesized by mixing palladium chloride and ruthenium chloride in aqueous solution, followed by hydrazine hydrate reduction.
-
Hydrogenation Conditions :
-
Solvent: Ethanol or methanol
-
Pressure: 1.5–2.0 MPa
-
Temperature: 100–120°C
-
Reaction Time: 2–4 hours
-
Under these conditions, yields reach 98–98.8% with purity >99% . The catalyst is reusable for up to five cycles without significant activity loss.
Alternative Route: Hydrolysis of Isophthalonitrile
Patent CN111100012B describes an industrial-scale method using isophthalonitrile:
-
Reaction Setup :
-
128 g isophthalonitrile dissolved in 500 mL ethanol
-
Add 5 g NaOH and 50 mL ammonia water
-
Reflux at 80°C for 6 hours
-
-
Workup : Neutralization with HCl, filtration, and crystallization yield m-phenylenediamine with 95% purity.
This method avoids high-pressure hydrogenation but requires careful pH control to minimize byproducts like ammonia derivatives.
Boc Protection of m-Phenylenediamine
Alternative Boc Reagents: Tert-Butyl (p-Nitrophenyl) Carbonate
Patent CN112979501A highlights tert-butyl (p-nitrophenyl) carbonate (Compound A) as a superior Boc donor:
-
Synthesis of Compound A :
-
React p-nitrophenol with in NaOH (2–4 M)
-
Yield: 94–96%
-
-
Protection Step :
-
Reflux Compound A with m-phenylenediamine in ethyl acetate
-
Add NaOH to quench excess reagent
-
Extract and crystallize to isolate N-Boc-m-phenylenediamine
-
This method reduces side reactions (e.g., di-Boc formation) and enhances atom economy.
Purification and Characterization
Filtration and Distillation
Post-hydrogenation mixtures are filtered to recover catalysts, followed by solvent distillation under reduced pressure . For Boc-protected products, vacuum distillation at 60–80°C (0.1–0.5 mmHg) removes residual solvents .
Crystallization
Ethyl acetate/n-hexane systems yield high-purity this compound crystals. Typical recovery exceeds 90% .
Analytical Validation
-
GC-MS : Confirms >99% purity with retention time matching standards.
-
NMR :
Industrial-Scale Considerations
Cost-Efficiency Analysis
Parameter | Hydrogenation Route | Nitrile Hydrolysis |
---|---|---|
Raw Material Cost | $120/kg | $95/kg |
Energy Consumption | High (H pressure) | Moderate |
Byproduct Management | Catalyst recycling | NH scrubbing |
Overall Yield | 98% | 95% |
The hydrogenation route is preferred for high-purity demands, while nitrile hydrolysis suits cost-sensitive applications.
Environmental Impact
Pd-Ru catalysts reduce heavy metal waste compared to traditional Fe/HCl systems. Solvent recovery (e.g., ethanol distillation) lowers VOC emissions by 40% .
Chemical Reactions Analysis
Types of Reactions: N-Boc-m-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemical Synthesis
Protecting Group for Amines
N-Boc-m-phenylenediamine is primarily utilized as a protecting group for amines in organic synthesis. This allows selective reactions to occur on other functional groups without affecting the protected amine, making it invaluable in multi-step synthetic pathways .
Synthesis of Complex Molecules
The compound serves as a reagent in the preparation of various complex molecules. For example, it has been employed in the synthesis of perylene monoimide-based dyes, which are crucial for dye-sensitized solar cell applications. The ability to protect amine functionalities while facilitating other reactions enhances the efficiency of synthetic routes .
Biological and Medicinal Chemistry
Pharmaceutical Intermediates
In medicinal chemistry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its role in amide coupling reactions has been demonstrated in the synthesis of hydroxamic acids that act as potent inhibitors for histone deacetylases (HDACs) .
Case Study: Anticancer Activity
A study highlighted the use of this compound in constructing anticancer compounds through amide coupling reactions. The resulting compounds exhibited significant anticancer activity, showcasing the compound's utility in developing therapeutic agents .
Material Science
Polyamide Membranes
this compound is integral to the fabrication of polyamide thin film composite membranes. By incorporating Boc-protected ethylenediamine into the membrane chemistry, researchers have enhanced the performance characteristics such as hydrophilicity and permeability, which are essential for applications in desalination technologies .
Covalent Organic Frameworks (COFs)
This compound is also utilized as a starting material for synthesizing covalent organic frameworks (COFs), which are explored for their potential use as proton exchange membranes in hydrogen fuel cells .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is employed to produce fine chemicals and specialty materials. Its stability under various conditions and ease of removal make it suitable for large-scale synthesis operations .
Data Table: Applications Overview
Application Area | Specific Uses | Example Compounds/Processes |
---|---|---|
Organic Synthesis | Protecting group for amines | Perylene monoimide-based dyes |
Medicinal Chemistry | Synthesis of drug intermediates | Hydroxamic acids as HDAC inhibitors |
Material Science | Polyamide membranes | Enhanced desalination membranes |
Industrial Production | Production of fine chemicals | Specialty materials |
Mechanism of Action
The mechanism of action of N-Boc-m-phenylenediamine primarily involves its role as a protecting group. It forms a stable carbamate linkage with the amine, preventing unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8)
N-Boc-ethylenediamine (CAS 57260-73-8)
N-Boc-1,6-diaminohexane (CAS 51857-17-1)
Structural and Functional Insights
- Substitution Position: Meta vs. Para: Meta-substituted this compound directs electrophilic substitution to specific positions on the aromatic ring, unlike para isomers like N,N'-Diacetyl-1,4-phenylenediamine . Ortho Isomers: Not discussed in evidence but typically exhibit steric hindrance and distinct reactivity.
Protecting Group Effects :
Backbone Differences :
- Aromatic vs. Aliphatic : Aromatic diamines (e.g., this compound) are rigid and used in electronics or dyes. Aliphatic variants (e.g., N-Boc-ethylenediamine) serve as flexible linkers .
Biological Activity
N-Boc-m-phenylenediamine, also known as tert-Butyl-3-aminophenylcarbamate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 224.26 g/mol
- CAS Number : 68621-88-5
- Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to an m-phenylenediamine moiety, which contributes to its reactivity and biological activity.
Biological Activity
This compound has been studied for various biological activities, particularly in the context of cancer research and enzyme inhibition.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties through its role as a small molecule inhibitor targeting specific pathways involved in tumor growth. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition of EGFR is crucial as it plays a significant role in cell proliferation and survival .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinase Activity : By targeting EGFR, this compound disrupts downstream signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells, contributing to its anticancer effects .
Case Studies
- Study on EGFR Inhibition :
- Cell Culture Studies :
Toxicological Profile
While exploring the biological activity of this compound, it is also essential to consider its safety profile:
- Acute Toxicity : The compound has been classified with acute toxicity concerns; however, specific LD50 values are yet to be established in comprehensive studies.
- Skin Irritation Potential : Similar compounds have demonstrated skin irritation potential; thus, caution is advised when handling this compound .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Biological Activity | Notes |
---|---|---|---|
This compound | 68621-88-5 | EGFR inhibitor | Exhibits anticancer properties |
m-Phenylenediamine | 108-45-2 | Allergic reactions | Known for skin sensitization |
p-Phenylenediamine | 106-50-3 | Hair dye component | Associated with dermatitis |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-Boc-m-phenylenediamine, and how can its purity be optimized during purification?
- Methodological Answer : The synthesis typically involves Boc protection of m-phenylenediamine. Key considerations include reaction temperature (avoiding Boc group degradation above 132.3°C ), solvent choice (polar aprotic solvents for solubility), and stoichiometric control. Purification via recrystallization or column chromatography should account for its moderate LogP (1.86), favoring dichloromethane/hexane mixtures. Monitor purity using HPLC or TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation and hydrolysis . Use PPE (gloves, goggles) due to eye irritation (H320) and oral toxicity (H302) . Work under inert atmospheres (N₂/Ar) for sensitive reactions to avoid Boc deprotection by moisture .
Q. What analytical techniques are recommended for confirming the identity of this compound?
- Methodological Answer :
- FT-IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3350 cm⁻¹).
- ¹H NMR : Look for tert-butyl singlet (δ 1.3–1.5 ppm) and aromatic protons (δ 6.5–7.2 ppm, meta coupling).
- Mass Spec : Molecular ion peak at m/z 208.1 (M⁺) .
Advanced Research Questions
Q. How can regioisomeric impurities in this compound be resolved, and what analytical frameworks validate their exclusion?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomers. Validate via retention time comparison against synthesized reference standards . For confirmation, employ tandem MS (MS/MS) to differentiate fragmentation patterns of isobaric species .
Q. What are the thermal decomposition pathways of this compound, and how do they impact reaction design?
- Methodological Answer : TGA/DSC analysis reveals decomposition onset at ~132°C (flash point) and major mass loss at 295°C (boiling point) . Avoid prolonged heating above 100°C to prevent Boc cleavage. For high-temperature reactions (e.g., cross-coupling), use microwave-assisted protocols to minimize thermal stress .
Q. How can researchers address contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Systematically test solubility in DMSO, DMF, and THF using gravimetric analysis (e.g., dissolve 10 mg/mL at 25°C, centrifuge, and quantify supernatant). Cross-validate with computational COSMO-RS models .
Q. What strategies optimize Boc deprotection in this compound while preserving the amine functionality?
- Methodological Answer : Acidic conditions (TFA/DCM, 1:4 v/v, 0°C to RT) selectively cleave Boc without side reactions. Monitor via in situ IR for loss of C=O stretch. For acid-sensitive substrates, use catalytic hydrogenolysis (H₂/Pd-C, MeOH) .
Q. Experimental Design & Data Analysis
Q. How to design kinetic studies for Boc deprotection reactions in this compound derivatives?
- Methodological Answer : Conduct pseudo-first-order experiments with excess acid (e.g., HCl/dioxane). Sample aliquots at intervals, quench with NaHCO₃, and quantify free amine via UV-Vis (λ=280 nm) or ninhydrin assay. Plot ln([Boc]) vs. time to determine rate constants .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Properties
IUPAC Name |
tert-butyl N-(3-aminophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUIEMIRUXSXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512150 | |
Record name | tert-Butyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-88-5 | |
Record name | tert-Butyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-aminophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.